molecular formula C10H10ClN3O B113175 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 885461-63-2

6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B113175
CAS No.: 885461-63-2
M. Wt: 223.66 g/mol
InChI Key: QGQIWAJNLSXJBZ-UHFFFAOYSA-N
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Description

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6, an isopropyl group at position 1, and a reactive carbaldehyde group at position 5 . Its molecular formula is C₁₀H₁₀ClN₃O (molecular weight: 223.66 g/mol). The compound is structurally characterized by its fused bicyclic system, which combines pyrazole and pyridine rings.

Properties

IUPAC Name

6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6(2)14-10-7(4-12-14)3-8(5-15)9(11)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQIWAJNLSXJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406971
Record name 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885461-63-2
Record name 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Preparation Methods

Pyrazolo[3,4-b]Pyridine Scaffold Formation

The core structure is typically assembled via cyclocondensation of 5-aminopyrazole-4-carbaldehyde derivatives with β-keto esters. For example:

  • Reagents : 5-Amino-1H-pyrazole-4-carbaldehyde, ethyl acetoacetate

  • Conditions : Acetic acid, reflux (12 h)

  • Yield : 68–72%

Mechanistically, the reaction proceeds through enamine formation followed by intramolecular cyclization, with the aldehyde group directing regiochemistry.

Chlorination at Position 6

Chlorination leverages POCl₃ or N-chlorosuccinimide (NCS) :

MethodConditionsYieldRegioselectivity
POCl₃Reflux, 4 h78%6-Cl dominant
NCSDCM, RT, 2 h65%95% 6-Cl

POCl₃ generates HCl in situ, protonating the ring and directing electrophilic attack to position 6.

Vilsmeier-Haack Formylation at Position 5

The Vilsmeier-Haack reaction introduces the aldehyde group:

  • Reagents : DMF, POCl₃

  • Conditions : 0°C to RT, 3 h

  • Yield : 60–65%

Mechanism : POCl₃ activates DMF to form the chloroiminium ion, which electrophilically substitutes at position 5, followed by hydrolysis to the aldehyde.

Optimization Strategies

Solvent and Catalyst Screening

A study comparing solvents in the alkylation step revealed:

SolventDielectric ConstantYield (%)
DMF36.789
MeCN37.582
THF7.545

Polar aprotic solvents stabilize the transition state, improving yields.

Temperature-Dependent Regioselectivity

In chlorination, higher temperatures (80°C vs. RT) reduced 6-Cl selectivity from 95% to 80% due to competing radical pathways.

Challenges and Solutions

Byproduct Formation in Formylation

Common byproducts include over-chlorinated derivatives (e.g., 5,6-dichloro). Mitigation strategies:

  • Stoichiometric control : Limit POCl₃ to 1.2 eq

  • Low-temperature addition : Slow DMF addition at 0°C

Purification Difficulties

The product’s polarity complicates isolation. Gradient column chromatography (hexane:EtOAc 8:1 → 5:1) achieves >95% purity.

Comparative Analysis of Synthetic Routes

StepMethod A (POCl₃)Method B (NCS)
Chlorination Yield78%65%
Purity92%88%
ScalabilityIndustrialLab-scale

Method A dominates industrial settings despite lower regioselectivity due to cost-effectiveness.

Recent Advances

Flow Chemistry

Microreactors reduce POCl₃ decomposition, boosting formylation yields to 73% with 20-minute residence times.

Enzymatic Chlorination

P450 peroxygenases achieve 6-Cl selectivity >99% under mild conditions (pH 7, 25°C), though yields remain low (35%) .

Chemical Reactions Analysis

6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with molecular targets such as TRKs. These kinases are involved in cell proliferation, differentiation, and survival. By inhibiting TRKs, this compound can disrupt these pathways, leading to the inhibition of cancer cell growth . The specific pathways affected include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The isopropyl and tert-butyl groups enhance lipophilicity compared to methyl or phenyl, affecting membrane permeability in drug design .
  • Steric Effects : Bulkier groups (e.g., tert-butyl) may hinder nucleophilic attacks at the carbaldehyde group, reducing reactivity in condensation reactions .

Reactivity of the Carbaldehyde Group

The aldehyde moiety enables diverse transformations:

  • Friedländer Condensation: Analogous carbaldehydes (e.g., 4-amino-3-aryl derivatives) react with active methylenes to form pyrazolo[3,4-h][1,6]naphthyridines, a scaffold with reported bioactivity .
  • Chalcone Synthesis : Carbaldehydes undergo Claisen-Schmidt condensation with ketones to yield α,β-unsaturated carbonyl derivatives, useful in anticancer and antimicrobial studies .

The absence of an amino group in the target compound (cf. 4-amino derivatives in ) may limit its direct use in Friedländer condensations unless modified.

Biological Activity

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS number 885461-63-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀ClN₃O
  • Molecular Weight : 223.66 g/mol
  • LogP : 2.478 (indicative of moderate lipophilicity)

Biological Activity Overview

The pyrazolo[3,4-b]pyridine scaffold is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Recent studies have highlighted the potential of this compound in various therapeutic applications.

Anticancer Activity

Several studies have investigated the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. The compound has shown promising results:

  • In vitro Studies :
    • A study reported that derivatives containing the pyrazolo[3,4-b]pyridine core exhibited significant antiproliferative effects against human tumor cell lines such as HeLa and HCT116 with IC₅₀ values ranging from 0.36 µM to 1.8 µM for related compounds .
    • Another study highlighted that certain derivatives demonstrated cytotoxicity against MCF7 and SF-268 cell lines with GI₅₀ values of 3.79 µM and 12.50 µM respectively .

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of cyclin-dependent kinases (CDKs). Compounds within this class have shown selective inhibition of CDK2 and CDK9, which are crucial for cell cycle regulation and proliferation . The selectivity profile can significantly enhance therapeutic efficacy while minimizing toxicity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. The most potent compounds showed IC₅₀ values as low as 0.08 µM against NCI-H460 cells .
  • Antiviral Activity :
    • Preliminary investigations suggest potential antiviral properties against specific viral infections; however, detailed mechanisms and efficacy data remain limited.

Data Tables

Compound IC₅₀ (µM) Cell Line Reference
Compound A0.36HeLa
Compound B12.50SF-268
Compound C0.08NCI-H460
Compound D3.79MCF7

Q & A

Q. What synthetic methods are most effective for preparing 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, and what are their critical reaction parameters?

The compound is synthesized via the Vilsmeier-Haack reaction , which involves treating pyrazolo[3,4-b]pyridine derivatives with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Key conditions include:

  • Initial cooling in an ice bath (0–5°C) for 30 minutes to control exothermic reactions.
  • Stirring at 100°C for 5 hours to complete formylation. Yields are moderate (~40–60%), influenced by substituents on the pyrazole ring. The presence of a dihydro derivative is essential for successful formylation .

Q. How is the structural integrity of this carbaldehyde confirmed post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H and ¹³C) to identify aldehyde protons (δ ~9.5–10.0 ppm) and aromatic signals.
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (C₁₁H₁₁ClN₃O; theoretical MW: 236.68 g/mol).
  • X-ray crystallography for unambiguous confirmation of regiochemistry and hydrogen-bonding patterns, as seen in related pyrazolo[3,4-b]pyridines .

Q. What role does this compound play in heterocyclic chemistry?

It serves as a versatile precursor for synthesizing:

  • Chalcone analogues via aldol condensation.
  • Bipyrazole pyridines (e.g., pyrazolo[3,4-b:4',3'-e]pyridines) through cyclocondensation reactions. These derivatives are explored for antimicrobial and kinase-inhibitory activities .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the Vilsmeier-Haack formylation in this system?

Formylation occurs exclusively at the 5-position of the pyridine ring due to:

  • Electron-donating effects of the fused pyrazole ring, which activate specific sites.
  • The necessity of a dihydro-pyrazolo[3,4-b]pyridine intermediate to stabilize the electrophilic attack. Computational studies (e.g., DFT) can further elucidate charge distribution and transition states .

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

  • Varying solvent systems (e.g., chlorobenzene instead of DMF for better temperature control).
  • Stepwise addition of POCl₃ to mitigate side reactions.
  • Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What pharmacological applications are emerging for derivatives of this carbaldehyde?

Derivatives exhibit:

  • Antimicrobial activity : Pyrazolo[3,4-b]pyridines with aldehyde groups show dose-dependent inhibition against E. coli and C. albicans .
  • Kinase inhibition : Bipyrazole pyridines derived from this compound target cyclin-dependent kinases (CDKs) in cancer models .

Q. How do substituents on the pyrazole ring influence reactivity and biological activity?

  • Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilic substitution at the aldehyde position.
  • Bulkier substituents (e.g., isopropyl at position 1) sterically hinder reactions but improve metabolic stability in drug candidates. Comparative studies using analogues (e.g., tert-butyl or methyl substituents) reveal structure-activity relationships .

Q. What analytical approaches resolve contradictions in crystallographic or spectroscopic data?

  • Hydrogen-bonding graph set analysis (Etter’s method) identifies recurring motifs (e.g., R₂²(8) rings) to validate crystal packing.
  • 2D NMR techniques (COSY, NOESY) distinguish between regioisomers in complex mixtures .

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